molecular formula C6H9NO2 B2746903 6-Oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 6714-41-6

6-Oxa-2-azabicyclo[3.2.1]octan-7-one

Cat. No.: B2746903
CAS No.: 6714-41-6
M. Wt: 127.143
InChI Key: DHSZLJIGOXYLPS-UHFFFAOYSA-N
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Description

6-Oxa-2-azabicyclo[3.2.1]octan-7-one is a nitrogen-containing heterocyclic compound with significant potential in various fields of research and industry. This compound is characterized by a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its unique structure makes it an interesting subject for synthetic and pharmacological studies .

Scientific Research Applications

6-Oxa-2-azabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one typically involves the opening of a lactone ring with amines to form amides, which are then reduced to amino alcohols using lithium aluminium hydride . Another method involves the intramolecular cyclization of appropriate precursors to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, amino alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2-azabicyclo[3.2.1]octan-7-one is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6-oxa-2-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSZLJIGOXYLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dimethylformamide (0.6 mL) solution of 2-(4-Hydroxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one (101.1 mg) and cesium carbonate (331.3 mg) is added the aryl halide (2.5 equiv). The reaction is heated to 50° C. with shaking for 12-24 hours. The sample is cooled, diluted with water and ethyl acetate, and extracted two times with ethyl acetate. The organic layers are combined, dried over sodium sulfate and concentrated. The product is precipitated from diethyl ether to give the Aryloxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
2-(4-Hydroxy-benzenesulfonyl)-6-oxa-2-aza-bicyclo[3.2.1]octan-7-one
Quantity
101.1 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
331.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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